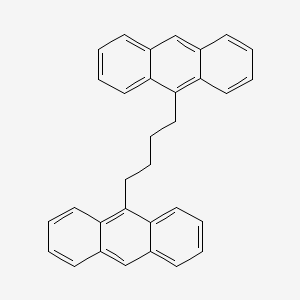
Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate: is an organic compound that features two nitrophenyl groups attached to a cyclohexane ring with two carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with 4-nitrophenol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Bis(4-aminophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and 4-nitrophenol.
Applications De Recherche Scientifique
Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties
Mécanisme D'action
The mechanism of action of Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the function of its molecular targets .
Comparaison Avec Des Composés Similaires
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine: An intermediate for the preparation of platinum complexes with antitumor activity.
Bis(4-nitrophenyl) disulfide: Used in industrial and scientific research applications.
Uniqueness: Bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate is unique due to its cyclohexane core, which provides rigidity and specific spatial orientation to the nitrophenyl groups. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Numéro CAS |
64400-10-8 |
|---|---|
Formule moléculaire |
C20H18N2O8 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
bis(4-nitrophenyl) (1R,2S)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H18N2O8/c23-19(29-15-9-5-13(6-10-15)21(25)26)17-3-1-2-4-18(17)20(24)30-16-11-7-14(8-12-16)22(27)28/h5-12,17-18H,1-4H2/t17-,18+ |
Clé InChI |
PFQLIOCZSZRISY-HDICACEKSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1CCC(C(C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




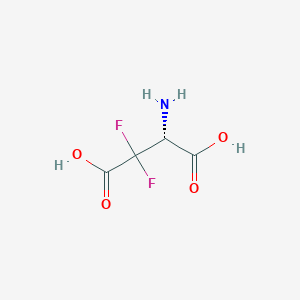
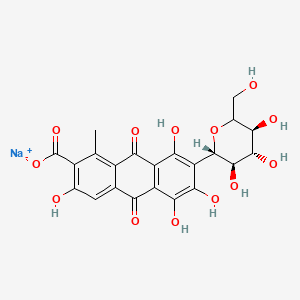
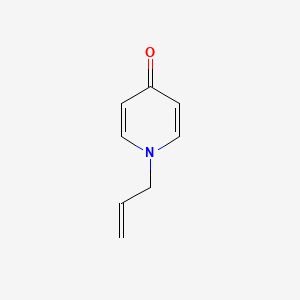
![Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14491301.png)

![4-Butyl-2-cyanophenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14491304.png)
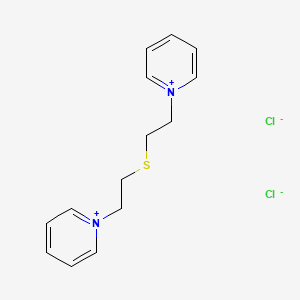


![2-[(2-Benzylphenoxy)methyl]morpholine;but-2-enedioic acid](/img/structure/B14491330.png)
